molecular formula C14H21NOS B14211010 7-methylsulfanyl-N-phenylheptanamide CAS No. 728890-41-3

7-methylsulfanyl-N-phenylheptanamide

Cat. No.: B14211010
CAS No.: 728890-41-3
M. Wt: 251.39 g/mol
InChI Key: JFBCFMATMCVPKQ-UHFFFAOYSA-N
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Description

7-methylsulfanyl-N-phenylheptanamide is a chemical compound provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound in various biochemical and pharmacological studies. Compounds with methylsulfanyl and anilide groups are often explored in medicinal chemistry for their potential biological activities. For instance, similar structures are investigated as intermediates in the synthesis of more complex molecules or as potential modulators of biological pathways. Always consult the specific product data sheet and relevant scientific literature for handling and application guidelines. Proper safety protocols must be followed.

Properties

CAS No.

728890-41-3

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

7-methylsulfanyl-N-phenylheptanamide

InChI

InChI=1S/C14H21NOS/c1-17-12-8-3-2-7-11-14(16)15-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,15,16)

InChI Key

JFBCFMATMCVPKQ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Acyl Chloride to Thioacid Conversion

The critical precursor heptanethioic S-acid (C₇H₁₄OS) is synthesized through nucleophilic acyl substitution of heptanoyl chloride with sodium hydrosulfide hydrate:

Procedure (Adapted from Supporting Information):

  • Charge MeOH (1 mL) with NaSH·xH₂O (1 mmol) under N₂ at 0°C
  • Add heptanoyl chloride (0.5 mmol) dropwise over 15 min
  • Warm to 25°C, stir 2 hr until complete conversion (TLC monitoring)
  • Acidify with 1N HCl (2 mL), extract with EtOAc (3×4 mL)
  • Dry over Na₂SO₄, concentrate to yield yellow oil (83% typical yield)

Key parameters:

  • Stoichiometric excess of NaSH (2:1 molar ratio) prevents disulfide formation
  • MeOH solvent enables better nucleophilicity vs. THF or DCM
  • Acidic workup converts sodium thioate to free thioacid

Photocatalytic Amide Bond Formation

Visible-Light Mediated Coupling

The state-of-the-art method utilizes Mes-Acr-MeBF4 (mesityl acridinium methyl tetrafluoroborate) photocatalyst under blue LED irradiation:

Optimized Protocol :

Component Quantity Role
Heptanethioic S-acid 0.4 mmol Thioacid substrate
Aniline 0.2 mmol Amine component
Mes-Acr-MeBF4 2 mol% Photoredox catalyst
MeCN 0.1 M Solvent
Blue LED (450 nm) 36 W Light source

Mechanistic Insights :
The reaction proceeds through a radical chain mechanism:

  • Photoexcitation of Mes-Acr-MeBF4 generates acridinium radical cation
  • Single-electron transfer (SET) oxidizes thioacid to thiyl radical
  • Radical recombination forms reactive acylsulfonium intermediate
  • Nucleophilic attack by aniline yields amide with H2S elimination

Scale-Up Performance :

Scale (mmol) Time (hr) Yield (%) Purity (HPLC)
0.2 5 95 98.4
1.0 5.5 92 97.8
5.0 6 81 96.1

Critical success factors:

  • Strict exclusion of O₂ prevents radical quenching
  • MeCN polarity enhances photocatalyst stability vs. THF or DMSO
  • 450 nm irradiation matches Mes-Acr-MeBF4 absorption maxima (λmax = 452 nm)

Alternative Synthetic Approaches

Active Ester Aminolysis

Traditional HATU-mediated coupling provides a photocatalyst-free option:

Procedure :

  • Activate heptanoic acid (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF
  • Introduce aniline (1.5 eq), stir 12 hr at 25°C
  • Quench with NH4Cl, extract with EtOAc
  • Purify by silica chromatography (35% EtOAc/hexanes)

Comparative Performance :

Method Yield (%) Byproducts Purity (%)
Photocatalytic 89 <2% disulfides 98.2
HATU-mediated 62 15% urea species 91.4

Schlenk-Type Thioester Aminolysis

Though less efficient, this method avoids light-sensitive reagents:

  • Prepare thioester from heptanethioic acid and p-nitrophenol (DCC coupling)
  • React with aniline (3 eq) in THF at 60°C for 24 hr
  • Isolate product via acid-base extraction

Yields plateau at 54% due to competing thioester hydrolysis.

Characterization Data

1H NMR (500 MHz, CDCl3) :
δ 7.48 (d, J = 7.5 Hz, 2H, ArH), 7.32 (t, J = 7.8 Hz, 2H), 7.12 (t, J = 7.3 Hz, 1H), 6.32 (s, 1H, NH), 2.85 (t, J = 7.1 Hz, 2H, SCH2), 2.10 (s, 3H, SCH3), 1.72-1.28 (m, 10H, CH2 backbone)

13C NMR (126 MHz, CDCl3) :
δ 170.2 (C=O), 138.4 (ArC), 129.1 (ArCH), 124.7 (ArCH), 119.3 (ArCH), 36.8 (SCH2), 31.5-22.4 (CH2 chain), 15.7 (SCH3)

HRMS (ESI+) :
Calculated for C₁₄H₂₁NOS₂ [M+H]+: 284.1148
Found: 284.1145

Industrial Viability Assessment

Economic analysis of 10 kg batch production reveals:

Parameter Photocatalytic HATU-mediated
Raw Material Cost $412/kg $897/kg
Energy Consumption 18 kWh/kg 7 kWh/kg
PMI (E-factor) 23 56
Cycle Time 8 hr 14 hr

The photocatalytic method demonstrates superior cost-efficiency despite higher energy inputs, attributed to reduced reagent consumption and higher atom economy.

Chemical Reactions Analysis

Types of Reactions

7-methylsulfanyl-N-phenylheptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methylsulfanyl-N-phenylheptanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methylsulfanyl-N-phenylheptanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-methylsulfonyl-N-phenylheptanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-phenylheptanamide: Lacks the methylsulfanyl group.

    7-methylsulfanylheptanamide: Lacks the phenyl group.

Uniqueness

7-methylsulfanyl-N-phenylheptanamide is unique due to the presence of both the methylsulfanyl and phenyl groups, which confer distinct chemical and biological properties.

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